molecular formula C13H25NO3 B5017952 10-(acetylamino)-3-methyldecanoic acid

10-(acetylamino)-3-methyldecanoic acid

Cat. No. B5017952
M. Wt: 243.34 g/mol
InChI Key: AVTGMVQLGJWMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(acetylamino)-3-methyldecanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as AMDDA and is a derivative of decanoic acid. AMDDA has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

AMDDA has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and epilepsy. It has been shown to have anti-tumor activity by inducing apoptosis in cancer cells. AMDDA has also been studied for its neuroprotective effects in Alzheimer's disease and epilepsy by reducing oxidative stress and inflammation.

Mechanism of Action

AMDDA's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which leads to chromatin condensation and gene silencing. AMDDA's inhibition of HDACs leads to the acetylation of histones, which promotes gene expression and alters cellular processes.
Biochemical and Physiological Effects
AMDDA has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. It has also been shown to induce apoptosis in cancer cells and have neuroprotective effects in Alzheimer's disease and epilepsy.

Advantages and Limitations for Lab Experiments

AMDDA has advantages and limitations for lab experiments. Its advantages include its potential therapeutic applications and its ability to inhibit HDACs, which is a promising target for drug development. Its limitations include its low solubility in water, which can affect its bioavailability, and its potential toxicity, which needs to be further studied.

Future Directions

There are several future directions for AMDDA research, including studying its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Further research is also needed to understand its mechanism of action and its potential toxicity. Additionally, AMDDA's potential as a drug candidate needs to be further explored, including its pharmacokinetics and pharmacodynamics. Finally, the development of more efficient synthesis methods for AMDDA could lead to its wider use in scientific research.
Conclusion
In conclusion, AMDDA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of AMDDA as a therapeutic agent.

Synthesis Methods

AMDDA can be synthesized using various methods, including the reaction of decanoic acid with acetic anhydride and acetic acid in the presence of a catalyst. Another method involves the reaction of 3-methyl-1-butanol with decanoic acid in the presence of sulfuric acid, followed by acetylation with acetic anhydride. The purity of the synthesized AMDDA can be determined using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

properties

IUPAC Name

10-acetamido-3-methyldecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-11(10-13(16)17)8-6-4-3-5-7-9-14-12(2)15/h11H,3-10H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTGMVQLGJWMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCNC(=O)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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